molecular formula C17H29N5O2S B5341851 N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5341851
M. Wt: 367.5 g/mol
InChI Key: RDCZQNZPKMHRHY-UHFFFAOYSA-N
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Description

N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, with suitable reagents like phosphorus oxychloride (POCl~3~) or sulfuryl chloride (SO~2~Cl~2~).

    Attachment of the Butyl Group: The butyl group is introduced into the thiadiazole ring through alkylation reactions using butyl halides (e.g., butyl bromide) in the presence of a base like potassium carbonate (K~2~CO~3~).

    Formation of the Piperidine Ring: The piperidine ring is synthesized by the cyclization of appropriate precursors, such as diethylamine and 1,4-dibromobutane, under basic conditions.

    Coupling of the Thiadiazole and Piperidine Rings: The final step involves the coupling of the thiadiazole and piperidine rings through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can occur at the carbonyl groups of the piperidine ring using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring

    Reduction: Reduced derivatives of the piperidine ring

    Substitution: Substituted derivatives at the butyl group

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can be compared with other similar compounds to highlight its uniqueness:

The uniqueness of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

4-N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2S/c1-4-7-8-14-19-20-16(25-14)18-15(23)13-9-11-22(12-10-13)17(24)21(5-2)6-3/h13H,4-12H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCZQNZPKMHRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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